

GNE-955: Application Notes and Protocols for Kinase Activity Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-955 is a potent and orally active pan-Pim kinase inhibitor. The Pim (Proviral Integration site for Moloney murine leukemia virus) kinase family consists of three serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are key regulators of cell proliferation, survival, and apoptosis. [1] Overexpression of Pim kinases is implicated in various hematologic malignancies and solid tumors, making them attractive therapeutic targets.[2][3] **GNE-955** exhibits high affinity for all three Pim kinase isoforms, making it a valuable tool for studying Pim kinase biology and for preclinical drug development.[2][3][4]

These application notes provide detailed protocols for utilizing **GNE-955** in both biochemical and cell-based kinase activity assays to characterize its inhibitory potential and cellular effects.

Mechanism of Action

Pim kinases are downstream effectors of the JAK/STAT signaling pathway and other cytokine receptor pathways.[1][5] They phosphorylate a range of downstream targets involved in cell cycle progression and apoptosis, including BAD, S6 ribosomal protein, and 4E-BP1.[3][4] **GNE-955** exerts its inhibitory effect by binding to the ATP-binding pocket of the Pim kinases, thereby preventing the phosphorylation of their substrates.

Data Presentation



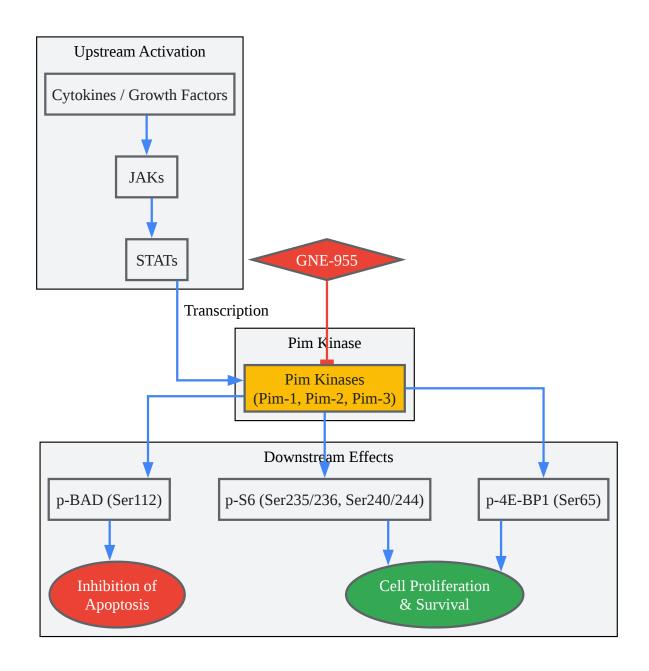
Ouantitative Inhibitory Activity of GNE-955

Target	Assay Type	Value (nM)	Notes
Pim-1	Ki	0.018	Biochemical assay measuring the inhibition constant.[4]
Pim-2	Ki	0.11	Biochemical assay measuring the inhibition constant.[4]
Pim-3	Ki	0.08	Biochemical assay measuring the inhibition constant.[4]
MM.1S cells	IC50	500	Cell-based antiproliferation assay (72-hour treatment).[3] [4]

Signaling Pathway

The following diagram illustrates the simplified Pim kinase signaling pathway and the point of inhibition by **GNE-955**.





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Caption: Pim Kinase Signaling Pathway and GNE-955 Inhibition.

Experimental Protocols



Biochemical Kinase Activity Assay (ADP-Glo™ Format)

This protocol describes the determination of the in vitro potency of **GNE-955** against recombinant Pim kinases by measuring the amount of ADP produced in the kinase reaction.

Experimental Workflow:



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Caption: Workflow for a Biochemical Kinase Assay.

Materials:

- GNE-955
- Recombinant Pim-1, Pim-2, or Pim-3 kinase
- Kinase substrate (e.g., S6K substrate peptide)
- ATP
- Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[3][6]
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 384-well assay plates
- Multichannel pipettes
- Luminometer

Procedure:



- Compound Preparation: Prepare a serial dilution of GNE-955 in Kinase Buffer with a final DMSO concentration not exceeding 1%.
- Reagent Preparation:
 - Dilute the Pim kinase to the desired concentration (previously determined by enzyme titration) in Kinase Buffer.
 - Prepare a substrate/ATP mixture in Kinase Buffer. The final concentrations will depend on the specific kinase and substrate but are typically in the micromolar range.
- Reaction Setup (in a 384-well plate):
 - Add 1 μL of the GNE-955 dilution or DMSO (for control) to each well.
 - Add 2 μL of the diluted Pim kinase solution.
 - Add 2 μL of the substrate/ATP mixture to initiate the reaction.
- Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[3][6]
- Stop Reaction and ATP Depletion: Add 5 µL of ADP-Glo[™] Reagent to each well. Incubate for 40 minutes at room temperature.[3][6]
- ADP Detection: Add 10 μL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.[3][6]
- Data Acquisition: Measure the luminescence signal using a plate reader.
- Data Analysis: Calculate the percent inhibition for each GNE-955 concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (CellTiter-Glo® Format)

This protocol measures the effect of **GNE-955** on the proliferation of cancer cell lines (e.g., multiple myeloma MM.1S cells) by quantifying the amount of ATP, which is indicative of the number of metabolically active cells.[7]



Experimental Workflow:



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Caption: Workflow for a Cell-Based Proliferation Assay.

Materials:

- GNE-955
- MM.1S cells (or other suitable cell line)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
- White, clear-bottom 96-well plates
- Multichannel pipettes
- Luminometer

Procedure:

- Cell Seeding: Seed the MM.1S cells into a 96-well plate at a predetermined optimal density and allow them to attach or acclimate overnight.
- Compound Treatment: Add serial dilutions of GNE-955 to the wells. Include a DMSO-only control.
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
- Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.



- · Cell Lysis and ATP Measurement:
 - Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
 - Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
 - Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
 [7][8]
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: Normalize the data to the DMSO control and calculate the IC50 value for cell proliferation inhibition.

Western Blotting for Phosphorylated Downstream Targets

This protocol is used to assess the effect of **GNE-955** on the Pim kinase signaling pathway in cells by measuring the phosphorylation status of its downstream substrates.

Procedure:

- Cell Treatment and Lysis:
 - Treat cells (e.g., MM.1S) with various concentrations of GNE-955 (e.g., 0.156-5 μM) for a specified time.[3][4]
 - Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- SDS-PAGE and Protein Transfer:



- Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
 - Incubate the membrane with primary antibodies specific for the phosphorylated forms of BAD (Ser112), S6 (Ser235/236, Ser240/244), and 4E-BP1 (Ser65), as well as antibodies for the total proteins as loading controls.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities to determine the relative change in phosphorylation of the target proteins upon treatment with GNE-955.

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